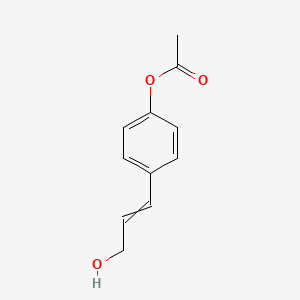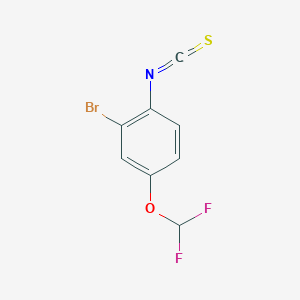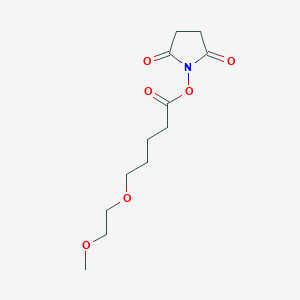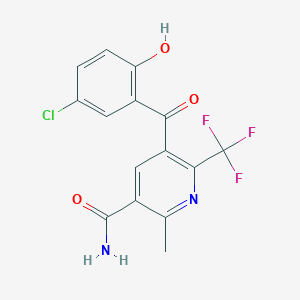
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to a nicotinamide backbone. Its molecular formula is C15H10ClF3N2O2.
Vorbereitungsmethoden
The synthesis of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-hydroxy-5-chlorobenzoyl chloride with an appropriate base to form the chlorobenzoyl intermediate.
Coupling with nicotinamide: The chlorobenzoyl intermediate is then reacted with 2-methyl-6-(trifluoromethyl)nicotinamide under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV filters and coatings.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and chlorobenzoyl groups play a crucial role in its binding to target proteins, while the trifluoromethyl group enhances its stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide include:
2-Hydroxy-5-chlorobenzophenone: Known for its use as a UV filter.
5-Chloro-2-hydroxybenzophenone: Used in sunscreens and camera lens filters.
8-Hydroxyquinoline 5-chloro-2-hydroxybenzoic acid: A novel second-order nonlinear optical crystal.
Compared to these compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10ClF3N2O3 |
|---|---|
Molekulargewicht |
358.70 g/mol |
IUPAC-Name |
5-(5-chloro-2-hydroxybenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-6-8(14(20)24)5-10(13(21-6)15(17,18)19)12(23)9-4-7(16)2-3-11(9)22/h2-5,22H,1H3,(H2,20,24) |
InChI-Schlüssel |
AQSRLDOYLSXUJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
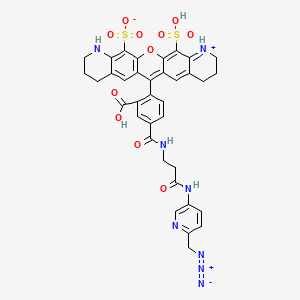
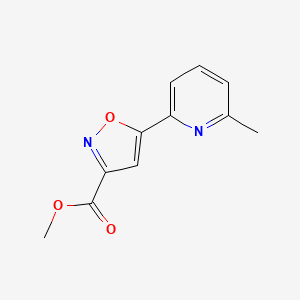

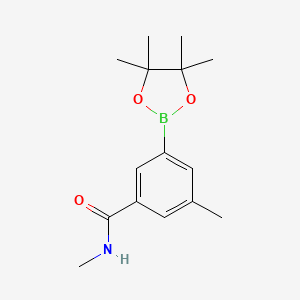
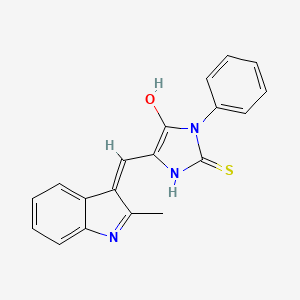
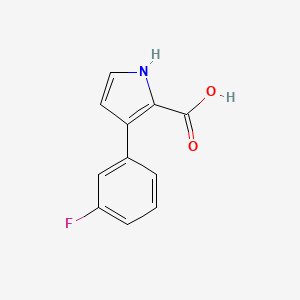
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
